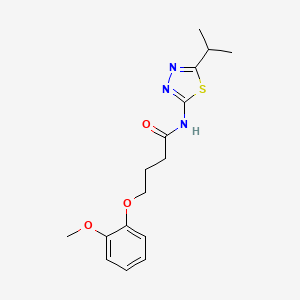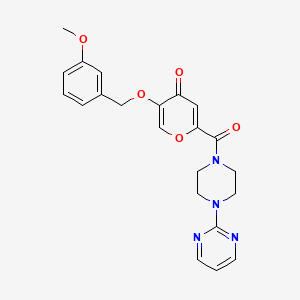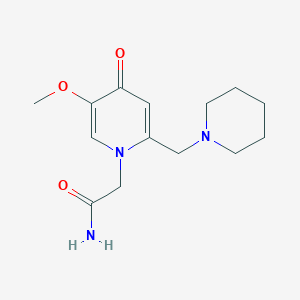![molecular formula C23H29N5O B2420724 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 879592-57-1](/img/structure/B2420724.png)
3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the appropriate positions. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As an organic compound, “3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine” would be expected to undergo various types of chemical reactions characteristic of its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents, while the piperazine ring could influence its basicity .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Researchers have developed various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties, represents a prominent area of study (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Novel Derivative Synthesis
The synthesis of a series of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, and other derivatives, incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, has been explored. This research focuses on the intramolecular cyclization of various compounds to create new structures with potential biological activity (Ho & Suen, 2013).
Cerebral Adenosine A2A Receptors Imaging
In the field of neurology, research on the development of PET tracers for mapping cerebral adenosine A2A receptors (A2ARs) has been conducted. Compounds like 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine have shown promise in this area, indicating their potential for brain imaging and studying neurological disorders (Zhou et al., 2014).
Antitumor Agents
Several polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[3,2-c]pyridines, have been synthesized and screened for their in vitro antitumor activity. Compounds in the pyrazolo[4,3-c]pyridine series have shown significant activity against various tumor cell lines, highlighting their potential as antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).
Cytotoxicity Studies
Research has been conducted on the synthesis and in vitro cytotoxic activity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been evaluated for their cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the field of cancer research (Hassan, Hafez, & Osman, 2014).
Discovery of Selective Inhibitors
In the realm of drug discovery, novel 3,6-di-substituted or 3-substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential as selective inhibitors of JAK1 JH2 pseudokinase and VPS34. This research is critical in identifying new therapeutic targets and developing selective inhibitors for them (Singleton et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely depend on its intended use and the results of preliminary studies. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and conducting clinical trials .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-16(2)15-26-10-12-27(13-11-26)21-14-17(3)24-23-22(18(4)25-28(21)23)19-8-6-7-9-20(19)29-5/h6-9,14H,1,10-13,15H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNBKLURJIGTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2420644.png)
![1-(3-chloro-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2420646.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420649.png)
![(2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2420651.png)
![N-[(1R,2R)-2-Benzamidocyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420652.png)
![7Lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone](/img/structure/B2420653.png)
![methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate](/img/structure/B2420654.png)



![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)
